molecular formula C10H14N4O2S B13510388 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B13510388
M. Wt: 254.31 g/mol
InChI Key: AXXNAPWJNWYXIW-UHFFFAOYSA-N
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Description

7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a hydroxybutyl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Attachment of Hydroxybutyl Group: The hydroxybutyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxybutyl halide reacts with the triazolopyrimidine intermediate.

    Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction, typically using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the agricultural industry, the compound is evaluated for its use as a pesticide. Its antimicrobial properties make it effective against plant pathogens, contributing to crop protection.

Mechanism of Action

The mechanism of action of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In anticancer applications, it interferes with cell division by targeting microtubules, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the hydroxybutyl and sulfur groups.

    Quinazolin-4(3H)-one Derivatives: Compounds with a similar triazolopyrimidine core but different substituents.

Uniqueness

The uniqueness of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group and sulfur atom enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

7-(4-hydroxybutan-2-ylsulfanyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C10H14N4O2S/c1-6(3-4-15)17-9-5-8-12-13-10(16)14(8)7(2)11-9/h5-6,15H,3-4H2,1-2H3,(H,13,16)

InChI Key

AXXNAPWJNWYXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NNC(=O)N12)SC(C)CCO

Origin of Product

United States

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